Physicochemical Signature: logP, logD, and Hydrogen-Bonding Capacity Differentiate the Parent Compound from 4-Fluoro and 4-Chloro Analogs
The unsubstituted phenyl compound (CAS 311788-48-4) exhibits a computed logP of 1.8 (PubChem XLogP3-AA) and logD of 1.56 (ChemDiv), with zero hydrogen bond donors (HBD) and 5–7 hydrogen bond acceptors (HBA). In contrast, the 4-fluoro analog (CAS 339103-34-3) contains a halogen substituent that increases electronegativity and alters dipole moment, while the 4-chloro analog (CAS 337922-50-6) has higher molecular weight (394.9 g/mol) and increased lipophilicity. These differences mean the parent compound occupies a distinct region of property space: fewer HBDs predict lower desolvation penalties for membrane crossing, and the specific logP window places it closer to lead-like chemical space (logP < 3) [1].
| Evidence Dimension | Computed lipophilicity and hydrogen-bonding profile |
|---|---|
| Target Compound Data | logP 1.8 (XLogP3-AA); logD 1.56; HBD 0; HBA 5–7; MW 360.4 g/mol |
| Comparator Or Baseline | 4-Fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide (CAS 339103-34-3): MW ~378.4 g/mol; 4-Chloro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide (CAS 337922-50-6): MW 394.9 g/mol. Individual computed logP/logD values for each analog should be obtained from the respective supplier or calculated via the same algorithm for direct comparison. |
| Quantified Difference | MW difference: parent is 18.0 g/mol (4-fluoro) and 34.5 g/mol (4-chloro) lighter; HBD count is uniformly 0 for all three. Quantitative logP difference requires algorithm-consistent measurement. |
| Conditions | Computed properties: PubChem XLogP3-AA (release 2025.09.15) and ChemDiv internal calculator; conditions for experimental logP/logD determination are not provided. |
Why This Matters
For procurement decisions in early drug discovery, the absence of halogen substituents on the phenyl ring means this compound serves as the simplest, most synthetically tractable scaffold for further derivatization, and its lower molecular weight and lead-like logP improve its suitability for fragment-based or hit-to-lead campaigns compared to heavier, more lipophilic analogs.
- [1] PubChem Compound Summary for CID 618771. Computed descriptors: XLogP3-AA 1.8, HBD 0, HBA 5, MW 360.4. https://pubchem.ncbi.nlm.nih.gov/compound/311788-48-4 (accessed 2026-05-03). View Source
